molecular formula C18H29N3O B7918253 (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918253
M. Wt: 303.4 g/mol
InChI Key: WTCGRYPKYZKMFN-RDJZCZTQSA-N
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Description

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a benzyl-isopropyl-amino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl-isopropyl-amino group. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-[(S)-3-(benzyl-amino)-piperidin-1-yl]-propan-1-one
  • (S)-2-Amino-1-[(S)-3-(isopropyl-amino)-piperidin-1-yl]-propan-1-one

Uniqueness

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGRYPKYZKMFN-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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